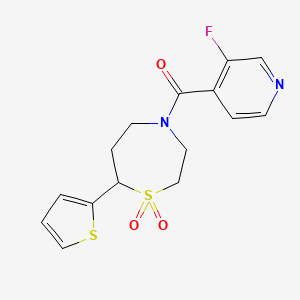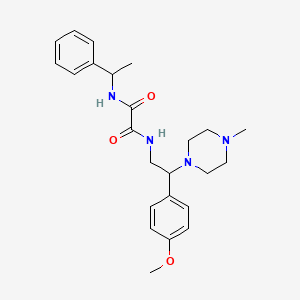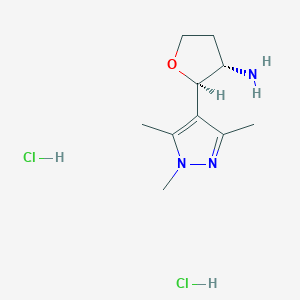
(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is a chemical compound that has gained a lot of attention in the scientific community due to its potential use in various research applications. This compound is also referred to as TPO or Trimetazidine, and it is a derivative of pyrazol.
作用機序
The mechanism of action of (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is not fully understood, but it is believed to involve the inhibition of fatty acid oxidation and the modulation of mitochondrial function. This compound has been shown to increase glucose oxidation and decrease fatty acid oxidation in the heart, which can improve cardiac function during ischemia-reperfusion injury. This compound has also been shown to improve mitochondrial function in various cell types.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound can improve cardiac function during ischemia-reperfusion injury by increasing glucose oxidation and decreasing fatty acid oxidation. This compound has also been shown to have anti-inflammatory effects in various animal models of inflammation.
実験室実験の利点と制限
One of the advantages of using (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride in lab experiments is its potential use in various research applications. This compound has been extensively studied for its potential use in neuroprotection, cardiac protection, and anti-inflammatory effects. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.
将来の方向性
There are many potential future directions for (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride. One area of research is the use of this compound in the treatment of various diseases, such as heart disease, stroke, and neurodegenerative diseases. Another area of research is the development of new derivatives of this compound with improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in various research applications.
合成法
The synthesis of (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride involves the reaction of 1,3,5-trimethyl-4-pyrazolecarboxylic acid with 2,3-epoxybutane in the presence of a strong acid catalyst. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine.
科学的研究の応用
(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride has been extensively studied for its potential use in various research applications. Some of the areas where this compound has been investigated include neuroprotection, cardiac protection, and anti-inflammatory effects. Studies have shown that this compound can protect against ischemia-reperfusion injury in the heart, brain, and kidney. This compound has also been shown to have anti-inflammatory effects in various animal models of inflammation.
特性
IUPAC Name |
(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-6-9(7(2)13(3)12-6)10-8(11)4-5-14-10;;/h8,10H,4-5,11H2,1-3H3;2*1H/t8-,10-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXRFDRTPDRUGO-NKPZAKOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2C(CCO2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)[C@@H]2[C@H](CCO2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

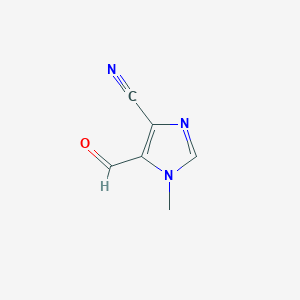
![1-Butan-2-yl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2409412.png)
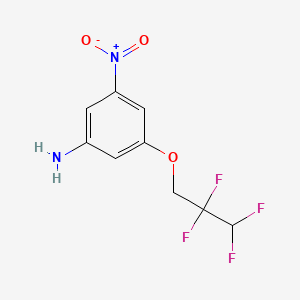
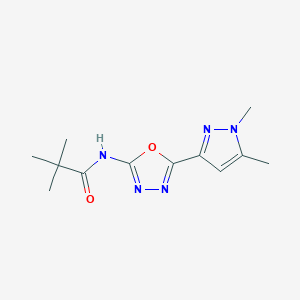


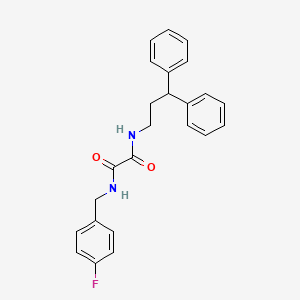


![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)
![2-[(cyanomethyl)thio]-4-oxo-3-pentyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2409428.png)
